N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4
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Overview
Description
N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is a deuterated derivative of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C26H21D4N3O4, and it has a molecular weight of 447.52 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 involves multiple steps, starting from the parent compound, Tadalafil. The process typically includes the following steps:
Deprotection: Removal of protecting groups from Tadalafil to obtain the intermediate compound.
N-Demethylation: Introduction of the N-desmethyl group through a demethylation reaction.
Cyclopentylation: Addition of the cyclopentyl group to the intermediate compound.
Deuteration: Replacement of hydrogen atoms with deuterium to obtain the final deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in studies to understand the biological activity and metabolism of Tadalafil derivatives.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is similar to that of Tadalafil. It primarily acts as a phosphodiesterase type-5 (PDE5) inhibitor. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its potential therapeutic effects in conditions like erectile dysfunction .
Comparison with Similar Compounds
N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 can be compared with other similar compounds, such as:
N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil: The non-deuterated version of the compound.
Tadalafil: The parent compound from which it is derived.
Sildenafil: Another PDE5 inhibitor with similar therapeutic applications.
The uniqueness of this compound lies in its deuterated nature, which can provide enhanced stability and altered pharmacokinetics compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S,8R)-6-cyclopentyl-5,5-dideuterio-2-(2,2-dideuterio-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m1/s1/i13D2,14D2 |
InChI Key |
PWUCUSITNKSTMS-MDFGMSMXSA-N |
Isomeric SMILES |
[2H]C1(C(=O)N2[C@H](CC3=C([C@@H]2C4=CC5=C(C=C4)OC(O5)([2H])[2H])NC6=CC=CC=C36)C(=O)N1C7CCCC7)[2H] |
Canonical SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
Origin of Product |
United States |
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